(3-Amino-phenyl)-carbamic acid benzyl ester

Übersicht

Beschreibung

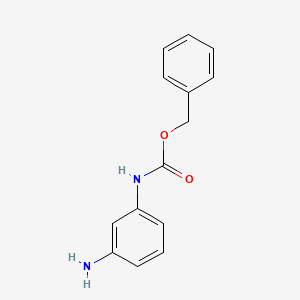

(3-Amino-phenyl)-carbamic acid benzyl ester is an organic compound that belongs to the class of carbamates It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a carbamic acid benzyl ester moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-phenyl)-carbamic acid benzyl ester typically involves the reaction of 3-aminophenol with benzyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be summarized as follows:

3-Aminophenol+Benzyl chloroformate→(3-Amino-phenyl)-carbamic acid benzyl ester+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Amino-phenyl)-carbamic acid benzyl ester can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted carbamates.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The carbamate functional group, which includes (3-Amino-phenyl)-carbamic acid benzyl ester, is a crucial structural motif in many pharmaceutical compounds. Its derivatives are frequently utilized for their biological activities, including anti-inflammatory, analgesic, and antitumor properties. The compound serves as an intermediate in the synthesis of more complex medicinal agents, demonstrating versatility in drug development .

Case Study: Antitumor Activity

Research indicates that derivatives of carbamic acid esters can exhibit potent antitumor activities. For instance, this compound has been investigated for its potential to serve as a precursor for synthesizing taxane-based anticancer drugs like docetaxel and cabazitaxel. These drugs are vital in treating various cancers, including breast and lung cancer .

Synthesis of Complex Molecules

This compound is often employed as a building block in organic synthesis. Its structure allows for easy modification and incorporation into larger molecular frameworks. The compound can undergo various chemical transformations to yield other functionalized derivatives that are valuable in both research and industrial applications.

Table 1: Synthesis Pathways

| Reaction Type | Conditions | Products |

|---|---|---|

| Benzylation | 0-35°C with sodium hydride | This compound |

| De-esterification | Aqueous base (LiOH, NaOH) | Free amino acid derivatives |

| Condensation with Isocyanates | Organic solvent (THF) | Carbamate derivatives |

Neuropharmacology

The compound has been implicated in the treatment of cognitive disorders due to its ability to modulate cholinergic activity in the brain. Research suggests that compounds containing the carbamate group can enhance cognitive function by inhibiting enzymes that break down neurotransmitters like acetylcholine, which is crucial for memory and learning processes .

Case Study: Alzheimer's Disease

Studies have shown that certain carbamate derivatives can help alleviate symptoms associated with Alzheimer's disease by improving cholinergic transmission. This therapeutic approach highlights the potential of this compound and its derivatives in neuropharmacological applications .

Agricultural Chemistry

Beyond medicinal uses, this compound may find applications in agricultural chemistry as a pesticide or herbicide precursor. Its ability to interact with biological systems could be harnessed to develop environmentally friendly agrochemicals that target specific pests or diseases without harming beneficial organisms.

Wirkmechanismus

The mechanism of action of (3-Amino-phenyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. Additionally, the ester group can undergo hydrolysis, releasing the active amino compound that exerts its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (4-Amino-phenyl)-carbamic acid benzyl ester

- (2-Amino-phenyl)-carbamic acid benzyl ester

- (3-Amino-phenyl)-carbamic acid methyl ester

Uniqueness

(3-Amino-phenyl)-carbamic acid benzyl ester is unique due to the position of the amino group on the phenyl ring, which influences its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different pharmacological properties and stability profiles.

Biologische Aktivität

(3-Amino-phenyl)-carbamic acid benzyl ester, with the chemical formula CHNO, is an organic compound classified as a carbamate. It is notable for its amino group attached to a phenyl ring, which contributes to its biological activity. This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for its applications in medicinal chemistry and drug design.

The synthesis of this compound typically involves the reaction of 3-aminophenol with benzyl chloroformate in the presence of a base such as triethylamine. The reaction can be summarized as follows:

This compound can undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution, which further influence its biological activity.

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the ester group may hydrolyze to release the active amino compound, which exerts biological effects.

Biological Activities

Research has highlighted several biological activities associated with this compound and related compounds:

- Anticancer Properties : Some derivatives exhibit significant anticancer activity by inhibiting tumor cell proliferation.

- Cholesteryl Ester Transfer Protein (CETP) Inhibition : Certain analogs have been identified as potent CETP inhibitors, which are crucial for managing lipid levels in cardiovascular diseases. For example, one derivative demonstrated an IC50 value of 0.69 μM against CETP .

- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes involved in metabolic pathways, suggesting its role in modulating biochemical processes.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

- Study on CETP Inhibition : A series of derivatives were evaluated for their ability to inhibit CETP, with lead compounds exhibiting IC50 values ranging from 8.06 μM to 0.69 μM . This highlights the potential application of these compounds in treating dyslipidemia.

- Anticancer Activity : Research indicated that certain carbamate derivatives showed promising results in inhibiting cancer cell lines, suggesting further exploration into their structure-activity relationships (SAR) could yield effective anticancer agents .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Biological Activity | IC50 Value |

|---|---|---|

| (4-Amino-phenyl)-carbamic acid benzyl ester | Moderate CETP inhibition | 10.7 μM |

| (2-Amino-phenyl)-carbamic acid benzyl ester | Anticancer properties | Varies |

| (3-Amino-phenyl)-carbamic acid methyl ester | General enzyme inhibition | Not specified |

This table illustrates how variations in structure can influence biological activity and potency.

Eigenschaften

IUPAC Name |

benzyl N-(3-aminophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11/h1-9H,10,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVKFFMWGFFEDEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.